Boc-NH-PEG1-C5-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C12H25NO4 |

|---|---|

分子量 |

247.33 g/mol |

IUPAC名 |

tert-butyl N-[2-(5-hydroxypentoxy)ethyl]carbamate |

InChI |

InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-10-16-9-6-4-5-8-14/h14H,4-10H2,1-3H3,(H,13,15) |

InChIキー |

CUHGWBFUDZNHSF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCCOCCCCCO |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Boc-NH-PEG1-C5-OH

This document provides a detailed technical overview of the chemical structure, properties, and common applications of Boc-NH-PEG1-C5-OH, a bifunctional linker molecule frequently utilized by researchers, scientists, and professionals in the field of drug development and bioconjugation.

Molecular Structure

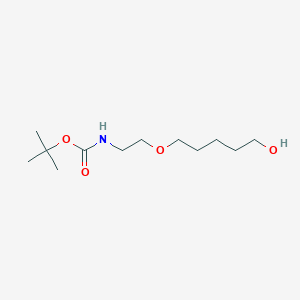

This compound is a heterobifunctional linker molecule. Its structure consists of three primary chemical moieties connected in a linear fashion: a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a five-carbon aliphatic chain terminating in a hydroxyl group.

-

Boc-Protected Amine (Boc-NH-) : The molecule is capped at one end by a tert-butyloxycarbonyl (Boc) group. This protecting group renders the primary amine non-reactive, preventing it from participating in unwanted side reactions. The Boc group can be readily removed under moderately acidic conditions to expose the free amine for subsequent conjugation reactions.

-

PEG1 Linker (-PEG1-) : A single ethylene (B1197577) glycol unit (-O-CH2-CH2-) serves as a short, hydrophilic spacer. The inclusion of a PEG motif can improve the solubility and pharmacokinetic properties of the final conjugate.

-

C5-Hydroxyl (-C5-OH) : The other end of the molecule features a five-carbon (pentyl) alkyl chain that terminates with a primary hydroxyl group (-OH). This hydroxyl group serves as a functional handle for various chemical transformations, such as esterification or conversion to a more reactive functional group for conjugation.

The systematic IUPAC name for this compound is tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate [1].

The linear representation of the structure is: (CH₃)₃C-O-C(=O)-NH-CH₂-CH₂-O-CH₂-CH₂-CH₂-CH₂-CH₂-OH

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₅NO₄ | [1][2][3] |

| Molecular Weight | 247.33 g/mol | [2] |

| Exact Mass | 247.18 g/mol | |

| Purity | >95% | |

| SMILES Code | O=C(OC(C)(C)C)NCCOCCCCCO | |

| Appearance | To be determined |

Applications in Drug Development

This compound is primarily employed as a PEG-based linker in the synthesis of more complex molecules, particularly in the field of targeted protein degradation and bioconjugation.

PROTAC Synthesis: A major application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound serves as a building block for the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The diagram below illustrates the logical workflow for incorporating this linker into a PROTAC.

Experimental Considerations

Storage: For long-term stability, the compound should be stored at -20°C in a dry, dark environment. For short-term use, storage at 0-4°C is acceptable. The product is generally stable for several weeks at ambient temperature during shipping.

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Solubility: Detailed solubility data is not consistently provided by suppliers and should be determined empirically for specific applications and solvent systems.

Deprotection Protocol: The Boc group is typically removed by treatment with a mild acid. A common laboratory procedure involves dissolving the Boc-protected compound in a solvent such as dichloromethane (B109758) (DCM) and adding an excess of trifluoroacetic acid (TFA). The reaction is usually rapid, often completing within 30-60 minutes at room temperature. The deprotected amine is then isolated after removal of the acid and solvent, typically via neutralization and extraction or by evaporation.

References

An In-depth Technical Guide to Boc-NH-PEG1-C5-OH: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-NH-PEG1-C5-OH, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, systematically named tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate, is a hetero-bifunctional linker molecule. It possesses a Boc-protected amine and a terminal hydroxyl group, connected by a short polyethylene (B3416737) glycol (PEG) and an alkyl spacer. This unique structure allows for sequential and controlled conjugation to two different molecular entities.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C12H25NO4 |

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate |

| CAS Number | 2711732-75-9 |

| Appearance | To be determined (often a solid or oil) |

| Purity | Typically >95% |

| SMILES | O=C(OC(C)(C)C)NCCOCCCCCO |

| InChI Key | CUHGWBFUDZNHSF-UHFFFAOYSA-N |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.[1] The linker plays a crucial role in a PROTAC's efficacy by connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The length and chemical nature of the linker are critical for the proper formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.

The PEG component of this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal hydroxyl and protected amine groups provide orthogonal handles for a stepwise and controlled synthesis of the final bifunctional molecule.

Beyond PROTACs, this linker can also be employed in other bioconjugation applications where the controlled linkage of two different molecules is required, such as in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

Experimental Protocols

While specific reaction conditions should be optimized for each unique synthetic route, the following provides a general, representative protocol for the utilization of this compound in the synthesis of a PROTAC.

Step 1: Coupling of the First Ligand (Target Protein Binder) to the Linker

This step involves the reaction of the hydroxyl group of this compound with a suitable functional group on the target protein ligand (e.g., a carboxylic acid).

Materials:

-

This compound

-

Target Protein Ligand with a carboxylic acid group

-

Coupling agents (e.g., HATU, HBTU)

-

Anhydrous, aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, Et3N)

Procedure:

-

Dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

-

Add the coupling agent (1.2 eq) and the tertiary amine base (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Deprotection of the Boc Group

The Boc protecting group is removed to liberate the primary amine for the subsequent coupling reaction.

Materials:

-

Boc-protected intermediate from Step 1

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

-

Anhydrous DCM

Procedure:

-

Dissolve the Boc-protected intermediate in anhydrous DCM.

-

Add a solution of TFA or HCl (typically 20-50% v/v) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the Second Ligand (E3 Ligase Ligand)

The final step involves the coupling of the deprotected linker-ligand intermediate with the E3 ligase ligand.

Materials:

-

Amine-functionalized intermediate from Step 2

-

E3 Ligase Ligand with a carboxylic acid group

-

Coupling agents (e.g., HATU, HBTU)

-

Anhydrous, aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, Et3N)

Procedure:

-

Follow a similar procedure as in Step 1, using the amine-functionalized intermediate and the E3 ligase ligand as the coupling partners.

-

After purification, the final PROTAC molecule is obtained.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis of a PROTAC using this compound and the mechanism of action of the resulting PROTAC.

Caption: General workflow for PROTAC synthesis using this compound.

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Safety and Handling

Based on the safety data sheet for similar PEG-containing compounds, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Storage: Store in a cool, dry place, away from light. For long-term storage, -20°C is recommended.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

-

First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.

This technical guide provides a foundational understanding of this compound for its effective application in research and drug development. For specific applications, further optimization of experimental protocols is recommended.

References

In-Depth Technical Guide: Boc-NH-PEG1-C5-OH for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG1-C5-OH, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide will cover the chemical properties, suppliers, and, most importantly, the application of this compound in the synthesis of PROTACs, including detailed experimental protocols and the underlying biological pathways.

Compound Profile: this compound

This compound is a specialized chemical linker featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal hydroxyl group. This structure provides a versatile scaffold for the synthesis of PROTACs, where the PEG unit enhances solubility and optimizes the spatial orientation of the final molecule.

While a specific CAS number for this compound is not consistently reported across suppliers, its chemical identity is well-defined.

Chemical Structure:

IUPAC Name: tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H25NO4 | MedKoo Biosciences |

| Molecular Weight | 247.34 g/mol | MedKoo Biosciences |

| Appearance | To be determined (often a viscous liquid or solid) | General Knowledge |

| Purity | Typically >95% | MedKoo Biosciences |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | MedKoo Biosciences |

Suppliers

Several chemical suppliers offer this compound or structurally similar compounds. Due to its specialized nature, it may be available through custom synthesis.

-

MedchemExpress

-

MedKoo Biosciences

-

BLD Pharm

-

TargetMol

Role in PROTACs and Mechanism of Action

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[1] One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase.[1] The linker, such as this compound, plays a crucial role in bridging these two ligands and orienting them correctly to form a stable ternary complex (POI-PROTAC-E3 ligase).[2]

The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[3] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of linkers like this compound in a research setting.

Representative Synthesis of a Boc-Protected Amino-PEG-Alcohol

The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol for the synthesis of a similar Boc-protected amino-PEG-alcohol, which can be adapted for the specific target molecule.

Objective: To synthesize a Boc-protected amino-PEG-alcohol linker.

Materials:

-

Commercially available PEG-diol

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Amino-alcohol

-

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA))

-

Reagents for mesylation or tosylation (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

-

Sodium hydride (NaH)

Procedure:

-

Monoprotection of PEG-diol: React the starting PEG-diol with a suitable protecting group on one of the hydroxyls to ensure selective functionalization of the other.

-

Activation of the free hydroxyl group: The remaining free hydroxyl group is activated, for example, by conversion to a mesylate or tosylate, to make it a good leaving group.

-

Nucleophilic substitution: The Boc-protected amino-alcohol is deprotonated with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace the mesylate or tosylate group from the PEG chain.

-

Deprotection and Purification: The protecting group from the first step is removed, and the final product is purified using column chromatography.

Note: This is a generalized procedure. The specific reaction conditions, stoichiometry, and purification methods need to be optimized for the synthesis of this compound.

Conjugation of the Linker to a Target Molecule

The hydroxyl end of this compound can be further functionalized, for example, by converting it to a carboxylic acid or an active ester, to facilitate conjugation to a ligand for the target protein or the E3 ligase. The Boc-protected amine can then be deprotected to be coupled to the other ligand.

Objective: To couple the linker to a molecule containing a primary amine.

Materials:

-

Boc-NH-PEG1-C5-COOH (the hydroxyl group of the linker is oxidized to a carboxylic acid)

-

Amine-containing molecule (Ligand 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Amine-containing buffer (e.g., Tris or glycine) for quenching

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve Boc-NH-PEG1-C5-COOH in the anhydrous solvent.

-

Add 1.1 equivalents of NHS and 1.1 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

-

Coupling to the Amine:

-

Dissolve the amine-containing molecule (Ligand 1) in a suitable buffer (pH 7.2-8.5).

-

Add the activated NHS ester solution to the amine solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Deprotection of the Boc Group:

-

The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM).

-

-

Conjugation of the Second Ligand:

-

The newly exposed amine can then be coupled to the second ligand (Ligand 2), which should have a suitable reactive group (e.g., a carboxylic acid activated with EDC/NHS).

-

-

Purification:

-

Purify the final PROTAC molecule using appropriate methods such as High-Performance Liquid Chromatography (HPLC).

-

Workflow for Assessing PROTAC-Induced Protein Degradation

A common and reliable method to quantify the efficacy of a PROTAC is to measure the reduction in the level of the target protein in cells using Western blotting.

Caption: Western Blot Experimental Workflow.

Quantitative Data and Analysis

The effectiveness of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). These values are determined by performing dose-response experiments and analyzing the results from Western blots or other protein quantification methods.

Biophysical Assays for Ternary Complex Formation

Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed to quantify these interactions.

| Assay | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | On-rates (ka), off-rates (kd), and binding affinity (Kd) for binary and ternary interactions. |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding. | Binding affinity (Kd) of binary and ternary complexes. |

| AlphaLISA (Amplified Luminescent Proximity Homestead Assay) | A bead-based immunoassay that measures proximity between two molecules. | Formation of the ternary complex. |

Conclusion

This compound is a valuable building block in the development of PROTACs, a promising new class of therapeutics. Its structure allows for the controlled and efficient synthesis of these complex molecules. The success of a PROTAC is dependent not only on the choice of ligands for the target protein and E3 ligase but also critically on the nature of the linker. The PEG component of this compound can improve the physicochemical properties of the final PROTAC, potentially leading to better efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers working in this exciting field.

References

The Strategic Role of Boc-NH-PEG1-C5-OH in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This technical guide provides an in-depth exploration of the role of a specific linker building block, Boc-NH-PEG1-C5-OH , in PROTAC technology. While specific quantitative data for PROTACs incorporating this exact linker is not extensively available in the public domain, this guide will extrapolate from the well-established principles of short polyethylene (B3416737) glycol (PEG)-alkyl hybrid linkers to provide a comprehensive understanding of its function and application.

This compound is a bifunctional linker that features a Boc-protected amine, a single ethylene (B1197577) glycol unit (PEG1), and a five-carbon alkyl chain (C5) terminating in a hydroxyl group. This structure offers a blend of hydrophilicity from the PEG unit and lipophilicity from the alkyl chain, providing a versatile scaffold for PROTAC synthesis.

Core Principles of PEG-Alkyl Hybrid Linkers in PROTACs

The linker in a PROTAC is not merely a spacer but an active component that governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. The composition and length of the linker are critical parameters that require careful optimization for each POI and E3 ligase pair.

Key Roles of the Linker:

-

Ternary Complex Formation and Geometry: The linker's length and flexibility dictate the spatial orientation of the POI and E3 ligase, influencing the efficiency of ubiquitin transfer.

-

Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the final PROTAC molecule.

-

Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another.

The This compound linker, with its hybrid PEG-alkyl nature, aims to balance these properties. The short PEG unit can enhance aqueous solubility, a common challenge for large PROTAC molecules, while the C5 alkyl chain provides a degree of lipophilicity that can aid in cell membrane permeability.

Data Presentation: Representative Quantitative Data for PROTACs

While specific data for PROTACs using this compound is not available, the following tables present representative quantitative data for PROTACs with short PEG-alkyl linkers to illustrate the key parameters used for their evaluation.

Table 1: Representative Degradation Potency and Efficacy Data

| PROTAC (Example) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-A | BRD4 | HeLa | 15 | >90 |

| PROTAC-B | BTK | MOLM-14 | 5 | >95 |

| PROTAC-C | AR | VCaP | 25 | 85 |

-

DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Table 2: Representative Binary and Ternary Complex Binding Affinity Data (Surface Plasmon Resonance - SPR)

| Complex | K_D (nM) |

| PROTAC-A + BRD4 (BD2) | 150 |

| PROTAC-A + VHL | 200 |

| PROTAC-A + BRD4 (BD2) + VHL (Ternary) | 25 |

-

K_D: The equilibrium dissociation constant, indicating the binding affinity between molecules. A lower K_D signifies a stronger interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC utilizing a linker like this compound.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for coupling a POI ligand (with a free amine) to an E3 ligase ligand (with a carboxylic acid) using the this compound linker.

Step 1: Activation of the Linker's Hydroxyl Group

-

Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) - DCM).

-

Activate the terminal hydroxyl group to a leaving group suitable for coupling with the E3 ligase ligand. A common method is conversion to a tosylate or mesylate.

-

Purify the activated linker.

Step 2: Coupling of the Activated Linker to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a suitable nucleophile) in an anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Add the activated linker from Step 1 and stir the reaction at room temperature until completion, monitored by LC-MS.

-

Purify the E3 ligase ligand-linker conjugate.

Step 3: Boc Deprotection

-

Dissolve the purified E3 ligase ligand-linker conjugate in DCM.

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to obtain the deprotected amine.

Step 4: Amide Coupling with the POI Ligand

-

Dissolve the POI ligand (containing a carboxylic acid) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the deprotected E3 ligase ligand-linker from Step 3.

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule using preparative HPLC.

Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the proximity of the POI and E3 ligase in live cells, indicating ternary complex formation.

-

Cell Line Preparation:

-

Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

-

-

Assay Setup:

-

Plate the engineered cells in a 96-well plate.

-

Add the HaloTag® ligand (e.g., NanoBRET™ 618 Ligand).

-

Add a serial dilution of the PROTAC.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the bioluminescence resonance energy transfer (BRET) signal and the NanoLuc® luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

An increase in the NanoBRET™ ratio indicates ternary complex formation.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of this compound in PROTAC technology.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General synthesis workflow for a PROTAC.

Caption: Workflow for Western Blot analysis.

Conclusion

The linker is a pivotal component in the design of effective PROTACs. While specific data for PROTACs incorporating the This compound linker is limited in publicly accessible literature, its structure as a short PEG-alkyl hybrid suggests it is a valuable building block for balancing the critical properties of solubility and cell permeability. The general principles and experimental protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate novel PROTACs using this and similar linkers. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers will remain a cornerstone of developing next-generation therapeutics.

References

An In-depth Technical Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, a process known as PEGylation, is a cornerstone strategy in modern drug development.[1] This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of drugs, ranging from small molecules to large biologics like proteins and peptides.[2][3] By leveraging PEG linkers, developers can overcome challenges such as poor solubility, rapid clearance, and immunogenicity, ultimately creating safer and more effective medicines.[1][4]

Core Principles and Advantages of PEGylation

PEG is a synthetic, hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units. When conjugated to a drug, the PEG chain imparts several beneficial properties:

-

Enhanced Pharmacokinetics: The primary advantage of PEGylation is the significant extension of a drug's in vivo circulation time. The PEG linker creates a hydration shell around the molecule, increasing its hydrodynamic radius. This larger size reduces the rate of renal clearance, which is a major elimination pathway for smaller therapeutic molecules.

-

Improved Stability and Solubility: PEG linkers can protect drugs from enzymatic degradation in the bloodstream. Furthermore, their hydrophilic nature can substantially increase the solubility of hydrophobic molecules, simplifying formulation and administration.

-

Reduced Immunogenicity: For biologic drugs, the PEG chain can mask surface epitopes, diminishing their recognition by the immune system and lowering the risk of an antigenic or immunogenic response.

-

Controlled Release: Linker chemistry can be designed to be either stable or environmentally sensitive. Cleavable linkers can release the active drug at a target site in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.

Types of PEG Linkers

The versatility of PEGylation stems from the ability to customize the linker's architecture. The choice of linker is a critical decision that influences the final properties of the drug conjugate.

-

Linear PEG Linkers: These are straight-chain polymers with one or two functional end groups for conjugation. They are widely used due to their predictable behavior, simpler synthesis, and minimal steric hindrance, which is ideal for site-specific modifications.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, offering superior shielding effects. Branched PEGs can also allow for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without causing aggregation.

-

Cleavable vs. Non-Cleavable Linkers:

-

Cleavable Linkers: These are designed with specific chemical bonds (e.g., pH-sensitive, enzyme-labile) that break under certain physiological conditions, releasing the active drug in a targeted manner. This is particularly useful in cancer therapy to minimize systemic toxicity.

-

Non-Cleavable Linkers: These form a permanent, stable bond between the drug and the PEG chain. The drug is typically released upon the complete degradation of the entire conjugate, for example, within a lysosome after internalization into a target cell. This approach offers exceptional stability and reduces the risk of premature drug release.

-

Quantitative Data on PEG Linker Effects

The selection of a PEG linker has quantifiable effects on the physicochemical and pharmacokinetic properties of a drug.

Table 1: Impact of PEG Architecture on Hydrodynamic Radius

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of Conjugate (nm) |

|---|---|---|

| Unmodified HSA | - | 3.5 |

| Linear | 20 | 6.1 |

| Branched (2-arm) | 20 | 6.4 |

| Linear | 40 | 9.58 ± 0.35 |

| Branched (4-arm) | 40 | 9.25 ± 0.40 |

Data sourced from studies on PEGylated Human Serum Albumin (HSA) and polymeric nanocarriers. Note that branched PEGs can provide a greater hydrodynamic radius at the same molecular weight, which can lead to reduced renal clearance.

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

| Drug | PEGylation Status | Half-Life (t½) | Clearance (CL) |

|---|---|---|---|

| Interferon alfa-2a | Non-PEGylated | 3-8 hours | High |

| Peginterferon alfa-2a (Pegasys®) | Linear 40 kDa PEG | ~80 hours | Reduced |

| G-CSF | Non-PEGylated | 3.5 hours | High |

| Pegfilgrastim (Neulasta®) | Linear 20 kDa PEG | 15-80 hours | Reduced |

This table illustrates the dramatic increase in circulation half-life achieved through PEGylation for two widely used therapeutic proteins.

Table 3: Approved PEGylated Drugs and Their Linker Characteristics

| Drug Name (Brand Name®) | Drug Type | PEG Type | Indication |

|---|---|---|---|

| Pegademase (Adagen®) | Enzyme | Multiple Linear 5 kDa | Severe Combined Immunodeficiency |

| Peginterferon alfa-2a (Pegasys®) | Protein (Interferon) | Branched 40 kDa | Hepatitis C |

| Pegfilgrastim (Neulasta®) | Protein (G-CSF) | Linear 20 kDa | Neutropenia |

| Certolizumab pegol (Cimzia®) | Antibody Fragment | Branched 40 kDa | Crohn's Disease, Arthritis |

| Naloxegol (Movantik®) | Small Molecule | Linear PEG | Opioid-Induced Constipation |

Since the first approval in 1990, dozens of PEGylated therapeutics have entered the market, demonstrating the platform's success.

Experimental Protocols

The development of a PEGylated drug involves precise synthesis, purification, and characterization steps.

Protocol 1: General Protein PEGylation via Amine-Reactive PEG-NHS Ester

This protocol describes a common method for PEGylating proteins on primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

1. Activation of Hydroxyl-Terminated PEG:

-

Objective: To convert a less reactive hydroxyl-terminated PEG (PEG-OH) into a highly reactive N-hydroxysuccinimide (NHS) ester.

-

Materials: Hydroxyl-terminated PEG, N,N'-Disuccinimidyl carbonate (DSC), Pyridine (B92270), Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF), Ice-cold diethyl ether.

-

Procedure:

-

Dissolve the PEG-OH in a mixture of anhydrous DCM and DMF under an inert atmosphere (e.g., argon).

-

Add DSC and pyridine to the solution (a typical molar ratio is 1:1.5:1.5 of PEG-OH:DSC:Pyridine).

-

Stir the reaction at room temperature for 24 hours.

-

Concentrate the mixture using a rotary evaporator.

-

Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise into vigorously stirred, ice-cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

2. Conjugation of Activated PEG to Protein:

-

Objective: To covalently attach the PEG-NHS ester to the target protein.

-

Materials: Purified protein, PEG-NHS ester, Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0), Quenching solution (e.g., 1M Tris-HCl, pH 8.0).

-

Procedure:

-

Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Dissolve the PEG-NHS ester in the same buffer immediately before use.

-

Add the PEG-NHS ester solution to the protein solution at a specific molar ratio (e.g., 1:1 to 5:1 PEG:protein), which needs to be optimized.

-

Incubate the reaction at a controlled temperature (e.g., 4-6°C) with gentle stirring for a set duration (e.g., 1-4 hours).

-

Stop the reaction by adding the quenching solution to consume any unreacted PEG-NHS ester.

-

Protocol 2: Purification of PEGylated Proteins

The reaction mixture contains the desired PEGylated product, unreacted protein, excess PEG, and other byproducts. Purification is essential to isolate the active conjugate.

-

Objective: To separate the mono-PEGylated protein from other species.

-

Primary Technique: Ion Exchange Chromatography (IEX) is often the method of choice. The neutral PEG chains shield the surface charges of the protein, altering its binding affinity to the IEX resin. This allows for the separation of native protein, mono-PEGylated, and multi-PEGylated species.

-

Alternative/Complementary Techniques:

-

Size Exclusion Chromatography (SEC): Effective for removing unreacted, low-molecular-weight PEG and separating PEGylated protein from the smaller native protein based on hydrodynamic radius.

-

Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method, separating molecules based on differences in hydrophobicity.

-

Membrane-Based Separation: Techniques like ultrafiltration and diafiltration are scalable methods used for buffer exchange and removing small impurities.

-

Protocol 3: Characterization of PEGylated Proteins

Thorough characterization is required to confirm successful PEGylation, determine the degree of modification, and ensure product homogeneity.

-

1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Purpose: A primary, qualitative assessment of PEGylation.

-

Procedure: Run samples of the un-PEGylated protein, the reaction mixture, and purified fractions on an acrylamide (B121943) gel.

-

Expected Result: Successful PEGylation is indicated by a significant shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.

-

-

2. Mass Spectrometry (MS):

-

Purpose: To determine the precise molecular weight and degree of PEGylation (number of PEG chains per protein).

-

Techniques: MALDI-TOF MS is often used for determining average molecular weight, while ESI-LC/MS is preferred for more complex mixtures and quantitative analysis.

-

Result: The mass spectrum will show a distribution of peaks corresponding to the native protein and the protein conjugated with one, two, or more PEG chains.

-

-

3. HPLC (High-Performance Liquid Chromatography):

-

Purpose: To quantify purity and separate different PEGylated species, including positional isomers (proteins PEGylated at different sites).

-

Techniques: Ion-exchange HPLC (IEX-HPLC) and Reversed-Phase HPLC (RP-HPLC) are powerful tools for this analysis.

-

Conclusion

PEG linkers are an indispensable tool in drug discovery, providing a robust platform to significantly improve the therapeutic properties of a wide range of molecules. By carefully selecting the linker architecture and meticulously controlling the synthesis, purification, and characterization processes, researchers can develop next-generation therapeutics with enhanced efficacy, improved safety profiles, and greater patient convenience. The continued innovation in PEG chemistry promises to further expand the applications and success of PEGylation in the pharmaceutical industry.

References

A Comprehensive Technical Guide to Boc-NH-PEG1-C5-OH: A Key Linker in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of Boc-NH-PEG1-C5-OH, a heterobifunctional linker molecule critical to the advancement of targeted protein degradation (TPD) and the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, a representative synthesis protocol, and its pivotal role in the PROTAC mechanism of action.

Core Chemical Properties and Identification

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group. The single PEG unit enhances solubility and provides spatial orientation, while the five-carbon alkyl chain (C5) offers additional length and flexibility.

IUPAC Name: tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate

Table 1: Physicochemical and Structural Data

| Property | Value |

| Molecular Formula | C12H25NO4 |

| Molecular Weight | 247.34 g/mol |

| Appearance | To be determined; often a viscous liquid or solid |

| Purity | Typically >95% |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |

| Solubility | To be determined, but PEGylation generally improves aqueous solubility. |

Strategic Importance in PROTAC Design

This compound serves as a crucial building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker component of a PROTAC, such as this compound, is not merely a spacer but plays a critical role in the efficacy of the final molecule by influencing:

-

Ternary Complex Formation: The length and flexibility of the linker are paramount in enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[2][3]

-

Solubility and Permeability: The PEG component of the linker generally enhances the hydrophilicity and solubility of the PROTAC, which can be beneficial for its pharmacokinetic properties.[1]

-

Binding Cooperativity: The linker's composition can influence the binding affinity and cooperativity of the two ligands to their respective proteins.[2]

The Boc-protected amine allows for a modular and controlled synthesis strategy. The hydroxyl group can be functionalized to attach a ligand for the POI, and subsequent deprotection of the Boc group reveals a primary amine for conjugation to an E3 ligase ligand.

Representative Experimental Protocols

The following protocols are representative and may require optimization based on specific starting materials and desired final products.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving a Williamson ether synthesis followed by Boc protection. A plausible synthetic route is outlined below:

Step 1: Williamson Ether Synthesis to form 2-((5-hydroxypentyl)oxy)ethan-1-amine

-

Materials: 1,5-Pentanediol (B104693), 2-(Boc-amino)ethyl bromide, Sodium hydride (NaH), and a suitable anhydrous solvent like Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of an excess of 1,5-pentanediol in anhydrous THF at 0°C, add sodium hydride portion-wise.

-

Allow the reaction to stir at room temperature for 1 hour.

-

Slowly add a solution of 2-(Boc-amino)ethyl bromide in anhydrous THF to the reaction mixture.

-

The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the mono-etherified product.

-

Step 2: Boc Protection of the Amino Group

-

Materials: The product from Step 1, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., Triethylamine or Sodium hydroxide), and a solvent (e.g., Dichloromethane (DCM) or a biphasic system with water).

-

Procedure:

-

Dissolve the amino-alcohol from the previous step in the chosen solvent system.

-

Add the base, followed by the slow addition of Boc₂O at 0°C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, filtered, and concentrated to yield this compound.

-

Utilization in PROTAC Synthesis

Step 1: Attachment of the POI Ligand

-

The hydroxyl group of this compound is typically activated (e.g., converted to a mesylate, tosylate, or halide) or directly coupled to a suitable functional group on the POI-binding ligand.

Step 2: Boc Deprotection

-

Materials: this compound conjugated to the POI ligand, Trifluoroacetic acid (TFA), and a scavenger (e.g., triisopropylsilane) in a solvent like DCM.

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v) and a scavenger at 0°C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as a TFA salt.

-

Step 3: Attachment of the E3 Ligase Ligand

-

The newly exposed primary amine is then coupled to the E3 ligase ligand, often through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).

Visualization of the PROTAC Mechanism of Action

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, where this compound would function as the core of the "Linker" component.

Caption: PROTAC synthesis and mechanism of action.

Conclusion

This compound is a versatile and indispensable tool in the field of targeted protein degradation. Its well-defined structure, featuring a flexible PEG-alkyl chain and orthogonal protecting groups, provides medicinal chemists with a reliable building block for the rational design and synthesis of potent PROTAC degraders. A thorough understanding of its properties and synthetic applications is essential for advancing the development of this transformative therapeutic modality.

References

An In-depth Technical Guide to the Heterobifunctional Linker: Boc-NH-PEG1-C5-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG1-C5-OH, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in the PROTAC workflow, and provides representative experimental protocols for its application.

Introduction to this compound

This compound is a specialized chemical tool used primarily in the field of targeted protein degradation. As a heterobifunctional linker, it is designed to connect two different molecules, typically a ligand that binds to a target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase. This tripartite assembly, known as a PROTAC, co-opts the cell's natural protein disposal system to selectively eliminate proteins of interest, which is a promising therapeutic strategy for various diseases.

The structure of this compound features a Boc-protected amine on one end and a hydroxyl group on the other, separated by a short polyethylene (B3416737) glycol (PEG) and an alkyl chain. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to allow for coupling to an E3 ligase ligand. The terminal hydroxyl group can be activated or modified to react with a warhead molecule. The PEG and alkyl components of the linker influence the solubility, cell permeability, and spatial orientation of the final PROTAC molecule.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its function in PROTAC synthesis. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Chemical Formula | C12H25NO4 | [1][2] |

| Molecular Weight | 247.33 g/mol | [1] |

| Purity | >95% or >98% | [2][3] |

| Appearance | To be determined (typically a solid or oil) | |

| Storage (Powder) | 2 years at -20°C | |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |

Role in PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to serve as a bridge within a PROTAC molecule, facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are often proprietary, a general synthetic route can be outlined based on standard organic chemistry principles. Furthermore, a representative protocol for the synthesis of a PROTAC using this type of linker is provided below.

Representative Synthesis of a Boc-NH-PEG-OH Linker

A common approach to synthesizing linkers of this class involves the reaction of a Boc-protected amino-PEG component with a suitable alkyl halide containing a protected hydroxyl group, followed by deprotection.

Materials:

-

Boc-NH-PEG1-OH

-

Sodium hydride (NaH)

-

5-bromopentan-1-ol (B46803) (with a suitable protecting group for the hydroxyl, e.g., TBDMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Standard workup and purification reagents (e.g., diethyl ether, saturated ammonium (B1175870) chloride, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Dissolve Boc-NH-PEG1-OH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C and add NaH portion-wise. Stir for 30 minutes.

-

Add the protected 5-bromopentan-1-ol to the reaction mixture and allow it to warm to room temperature. Stir overnight.

-

Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to obtain the protected linker.

-

Dissolve the purified, protected linker in THF and add TBAF to remove the hydroxyl protecting group. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the final product, this compound, by silica gel chromatography.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the sequential coupling of the linker to a warhead and an E3 ligase ligand.

Step 1: Coupling of the Linker to the Warhead

This step typically involves activating the hydroxyl group of the linker for reaction with a nucleophilic site on the warhead, or vice-versa. A common method is the Mitsunobu reaction.

Materials:

-

This compound

-

Warhead molecule with a nucleophilic group (e.g., a phenol)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous THF

Procedure:

-

Dissolve the warhead, this compound, and PPh3 in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add DIAD or DEAD dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the product (Boc-protected PROTAC intermediate) by silica gel chromatography.

Step 2: Deprotection of the Boc Group

The Boc protecting group is removed to expose the amine for coupling to the E3 ligase ligand.

Materials:

-

Boc-protected PROTAC intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected PROTAC intermediate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used in the next step without further purification.

Step 3: Coupling to the E3 Ligase Ligand

The final step is the formation of an amide bond between the deprotected linker-warhead conjugate and the E3 ligase ligand, which typically has a carboxylic acid moiety.

Materials:

-

Deprotected linker-warhead conjugate

-

E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU) and the base (DIPEA). Stir for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected linker-warhead conjugate in DMF to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its well-defined structure with orthogonal protecting groups allows for a systematic and controlled approach to building these complex molecules. The length and composition of the PEG and alkyl chains are critical determinants of the final PROTAC's biological activity, influencing its ability to induce the formation of a stable and productive ternary complex. A thorough understanding of the properties and reaction protocols associated with this linker is essential for researchers and drug developers working at the forefront of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-NH-PEG1-C5-OH to a Target Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a well-established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can enhance protein stability, increase circulating half-life, and reduce immunogenicity.[1] Boc-NH-PEG1-C5-OH is a short, heterobifunctional PEG linker containing a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group. This linker allows for a staged conjugation approach, where one terminus can be selectively reacted while the other remains protected for potential future modifications.

These application notes provide a detailed protocol for the conjugation of this compound to a target protein. The strategy involves a two-step modification of the linker to introduce a carboxyl group, followed by its activation and reaction with primary amines on the protein surface.

Principle of the Method

The conjugation of this compound to a target protein is achieved through a multi-step process:

-

Carboxylation of the Linker: The terminal hydroxyl group of this compound is reacted with succinic anhydride (B1165640) to introduce a terminal carboxylic acid.

-

Activation of the Carboxylated Linker: The newly introduced carboxyl group is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester.[2][3][4]

-

Conjugation to the Target Protein: The NHS-activated linker is reacted with the primary amine groups (e.g., lysine (B10760008) side chains) on the surface of the target protein to form a stable amide bond.

-

Purification of the Conjugate: The PEGylated protein is purified from excess reagents and unconjugated protein using size-exclusion chromatography (SEC).

Materials and Equipment

Reagents:

-

This compound

-

Succinic anhydride

-

Pyridine (B92270), anhydrous

-

Dichloromethane (B109758) (DCM), anhydrous

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Target protein

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or centrifugal ultrafiltration units

-

Size-exclusion chromatography (SEC) column

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

-

Protein concentration assay kit (e.g., BCA or Bradford)

Equipment:

-

Magnetic stirrer and stir bars

-

pH meter

-

Reaction vials

-

Rotary evaporator

-

Lyophilizer (optional)

-

Chromatography system (e.g., FPLC or HPLC)

-

SDS-PAGE apparatus and power supply

-

Gel imaging system

-

UV-Vis spectrophotometer or plate reader

Experimental Protocols

Step 1: Carboxylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of the linker to a carboxylic acid.

-

Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add succinic anhydride (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a small amount of DCM and wash with 0.1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylated linker, Boc-NH-PEG1-C5-COOH.

-

Confirm the structure of the product by NMR and mass spectrometry.

Step 2: Conjugation of Carboxylated Linker to Target Protein

This protocol outlines the activation of the carboxylated linker and its subsequent conjugation to the target protein.

-

Protein Preparation:

-

Dissolve the target protein in a suitable buffer (e.g., PBS, pH 7.4).

-

If the protein buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS or MES using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Activation of Carboxylated Linker:

-

Immediately before use, dissolve the Boc-NH-PEG1-C5-COOH in an activation buffer (e.g., 50 mM MES, pH 6.0).

-

Add EDC (1.5 equivalents relative to the carboxylated linker) and NHS (1.5 equivalents relative to the carboxylated linker) to the linker solution.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the protein solution. A molar excess of the linker (e.g., 10- to 50-fold) over the protein is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for an additional 30 minutes.

-

Step 3: Purification and Characterization of the PEGylated Protein

-

Purification:

-

Remove excess unreacted linker and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff (MWCO).

-

For higher purity, perform size-exclusion chromatography (SEC) to separate the PEGylated protein from any remaining unconjugated protein and aggregates.

-

-

Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.

-

Protein Concentration: Determine the concentration of the purified PEGylated protein using a standard protein assay (e.g., BCA).

-

Degree of PEGylation: The degree of PEGylation (the average number of PEG molecules per protein) can be estimated by various methods, including MALDI-TOF mass spectrometry, NMR spectroscopy, or chromatographic techniques.[5]

-

Biological Activity: Assess the biological activity of the PEGylated protein using a relevant in vitro or in vivo assay to ensure that the conjugation process has not significantly compromised its function.

-

Data Presentation

The following tables summarize hypothetical quantitative data for a typical conjugation experiment.

Table 1: Conjugation Reaction Parameters

| Parameter | Value |

| Target Protein Concentration | 5 mg/mL |

| Linker:Protein Molar Ratio | 20:1 |

| Reaction Time | 4 hours |

| Reaction Temperature | Room Temperature |

Table 2: Quantitative Analysis of PEGylation

| Analysis | Result |

| Protein Recovery | 85% |

| Conjugation Efficiency | 70% |

| Average Degree of PEGylation | 2.5 PEG/protein |

| Residual Unconjugated Protein | < 10% |

| Biological Activity Retention | 90% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the conjugation of this compound to a target protein.

Hypothetical Signaling Pathway Modulation

The Jak-STAT signaling pathway is crucial for cellular processes like immunity and cell growth and is often targeted by therapeutic proteins. A PEGylated therapeutic protein could, for example, act as a cytokine receptor antagonist, blocking the downstream signaling cascade.

Caption: Hypothetical modulation of the Jak-STAT pathway by a PEGylated protein antagonist.

References

- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. creativepegworks.com [creativepegworks.com]

Application Notes and Protocols for Boc Deprotection of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, bioconjugates, and antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are frequently incorporated into these molecules to enhance solubility, stability, and pharmacokinetic properties. The removal of the Boc group (deprotection) from a PEG linker is a critical step to unmask the amine functionality for subsequent conjugation or modification. This process is typically achieved under acidic conditions.[1]

This document provides detailed protocols for the acid-catalyzed deprotection of Boc-protected PEG linkers, focusing on the use of trifluoroacetic acid (TFA). It includes a summary of reaction conditions, detailed experimental procedures, and methods for monitoring reaction progress.

Data Presentation: Comparison of Deprotection Conditions

The efficiency of Boc deprotection is influenced by several factors, including the strength and concentration of the acid, reaction temperature, and time. The following table summarizes common conditions for Boc deprotection of amine-terminated PEG linkers. Note that optimal conditions may vary depending on the specific substrate and the scale of the reaction.

| Reagent | Concentration | Solvent | Temperature (°C) | Time (hours) | Expected Outcome |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1-2 | High to quantitative yield of the deprotected amine TFA salt.[2] |

| Trifluoroacetic Acid (TFA) | 55% (v/v) | Dichloromethane (DCM) | Room Temperature | 0.5 | Reported to provide higher purity peptides compared to 100% TFA in solid-phase synthesis.[3] |

| Trifluoroacetic Acid (TFA) | 100% (neat) | - | Room Temperature | < 0.5 | Very fast deprotection, but may lead to impurities in some cases.[3] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 0.5-2 | Efficient deprotection, often yielding the crystalline HCl salt of the amine.[4] |

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general and widely applicable method for the deprotection of a Boc-protected amine on a PEG linker.

Materials:

-

Boc-protected PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene (B28343) (for co-evaporation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For substrates sensitive to acid-catalyzed side reactions, it is recommended to start with a lower concentration of TFA.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). The deprotected amine product will be more polar than the starting material and thus have a lower Rf value on TLC.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

TFA Removal (Optional but Recommended): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of the deprotected amine.

-

Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Caution: Carbon dioxide gas will evolve.

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

-

Final Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected PEG linker as a free amine.

Protocol 2: Analytical Monitoring of Boc Deprotection by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantitatively monitoring the progress of the deprotection reaction.

Procedure:

-

Calibration: Prepare a calibration curve using known concentrations of both the Boc-protected starting material and the expected deprotected product.

-

Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase that contains a neutralizing agent (e.g., a buffer with a basic component).

-

Analysis: Inject the quenched and diluted sample into a suitable HPLC system, typically a reverse-phase C18 column.

-

Quantification: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product. Use the calibration curve to quantify the conversion of the starting material to the product over time.

Visualizations

Boc Deprotection Mechanism

The Boc group is removed by an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, which is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Workflow for Boc Deprotection

The following diagram illustrates the general workflow for the Boc deprotection of a PEG linker, from reaction setup to product isolation.

Caption: General workflow for Boc deprotection.

References

Application Notes and Protocols for Boc-NH-PEG1-C5-OH in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a monodisperse polyethylene (B3416737) glycol (PEG) linker molecule widely utilized in the fields of bioconjugation and drug discovery. It features a Boc-protected amine, a single ethylene (B1197577) glycol unit to enhance solubility and provide a flexible spacer, and a terminal hydroxyl group. This compound is a key building block in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding ligand and an E3 ligase ligand.[1][2] The inherent properties of the PEG component, such as water solubility and biocompatibility, make it an attractive choice for developing therapeutics and research tools for in vitro applications.[1][3]

These application notes provide detailed protocols for the solubilization and handling of this compound for use in common in vitro assays, addressing the critical aspect of ensuring its bioavailability and stability in experimental settings.

Physicochemical Properties and Solubility

Proper solubilization is paramount for the successful application of this compound in any in vitro system. The solubility of a compound can significantly impact its activity and the reproducibility of experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H25NO4 | [4] |

| Molecular Weight | 247.34 g/mol | |

| Appearance | To be determined | |

| Storage (Solid) | -20°C for long term (months to years) | |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |

Table 2: Solubility Data for this compound and Related Compounds

| Solvent | Concentration | Compound | Notes | Reference |

| DMSO | 100 mg/mL (620.35 mM) | Boc-NH-PEG1-OH | Requires sonication. Use of hygroscopic DMSO can impact solubility. | |

| DMSO | 10 mM | Boc-NH-PEG2-NH-Boc | ||

| Aqueous Buffers (e.g., PBS) | To be determined | This compound | PEG linkers are generally water-soluble. However, the overall solubility will be influenced by the terminal groups. It is recommended to first dissolve in a minimal amount of organic solvent (e.g., DMSO) and then dilute with aqueous buffer. |

Experimental Protocols

Preparation of Stock Solutions

The preparation of a high-concentration stock solution in an appropriate organic solvent is the first critical step for most in vitro applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile microcentrifuge tubes

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM). For a structurally similar compound, Boc-NH-PEG1-OH, a concentration of 100 mg/mL in DMSO has been reported to be achievable with sonication.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability. A datasheet for a similar compound suggests stability for up to 6 months at -80°C in DMSO.

dot

Caption: Workflow for preparing this compound stock solutions.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the high concentration organic solvent stock solution must be diluted to a final working concentration in a cell culture medium.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes

Protocol:

-

Thaw the stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

-